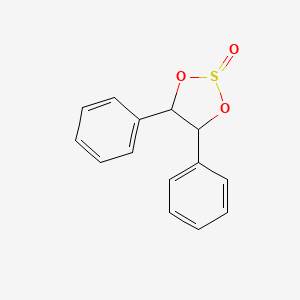
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide is an organic compound characterized by a dioxathiolane ring with two phenyl groups attached at the 4 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide typically involves the reaction of phenyl-substituted epoxides with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired dioxathiolane ring. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for scalability, cost-effectiveness, and safety. Industrial processes would also focus on minimizing by-products and ensuring consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiolane derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4,5-Diphenyl-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-1,3,2-dioxathiolane: A related compound with similar structural features but different substituents.
4-Phenyl-1,3,2-dioxathiolane: Another similar compound with one phenyl group instead of two.
Uniqueness
The compound’s specific structural features make it distinct from other dioxathiolane derivatives .
Propiedades
Número CAS |
4464-79-3 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
4,5-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C14H12O3S/c15-18-16-13(11-7-3-1-4-8-11)14(17-18)12-9-5-2-6-10-12/h1-10,13-14H |
Clave InChI |
QFXSAPIDISAYKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(OS(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


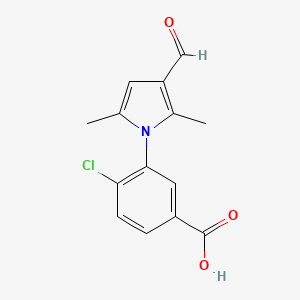
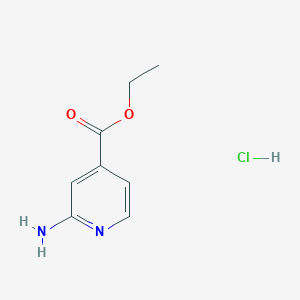
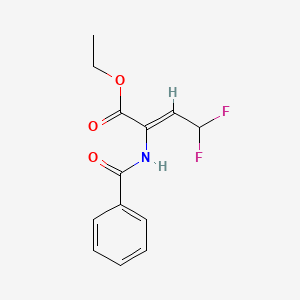
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170486.png)
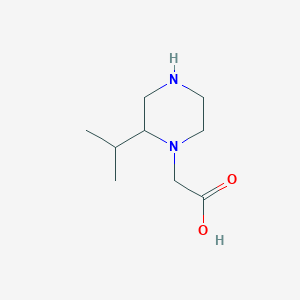
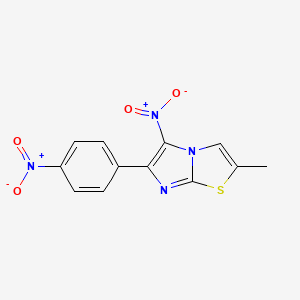

![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170504.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
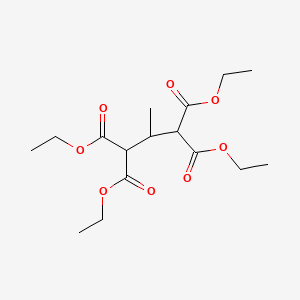

![Methyl 3'-hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B14170547.png)
![[2-[(5R,8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14170554.png)
![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)
